2-Fluoro-4-methylbenzenesulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Physicochemical Profiling

2-Fluoro-4-methylbenzenesulfonamide (CAS 199590-69-7) features ortho-fluorine that lowers sulfonamide pKa, enhancing CA IX/XII inhibition at physiological pH. Critical for tumor hypoxia SAR, isoform-selective carbonic anhydrase inhibitor design. ≥95% purity, off-white crystalline powder. Supports N-alkylation diversification and amyloid aggregation inhibitor development. Non-fluorinated analogs compromise potency. Request bulk quote.

Molecular Formula C7H8FNO2S
Molecular Weight 189.21 g/mol
CAS No. 199590-69-7
Cat. No. B176043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylbenzenesulfonamide
CAS199590-69-7
Molecular FormulaC7H8FNO2S
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N)F
InChIInChI=1S/C7H8FNO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyUXERBLNJMNMILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-methylbenzenesulfonamide CAS 199590-69-7: Procurement-Ready Identity and Core Physicochemical Profile


2-Fluoro-4-methylbenzenesulfonamide (CAS 199590-69-7, MF: C₇H₈FNO₂S, MW: 189.21 g/mol) is an aromatic sulfonamide bearing a single ortho-fluorine substituent and a para-methyl group on the benzene ring. Commercial suppliers typically offer this compound at purities ranging from 95% to 99.5% (by GC area), with physical forms reported as off-white to cream-colored lumpy crystalline powder . The compound is classified under the broader structural family of fluorinated benzenesulfonamides, which have been extensively characterized in both synthetic methodology studies and in patent literature as versatile building blocks for medicinal chemistry applications [1].

Why Generic Substitution of 2-Fluoro-4-methylbenzenesulfonamide Fails: Electronic and Steric Constraints in Analog Replacement


Substitution of 2-fluoro-4-methylbenzenesulfonamide with a non-fluorinated or differently halogenated analog is not chemically neutral and may compromise downstream synthetic yields, target binding affinity, or isoform selectivity. The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect that lowers the pKa of the sulfonamide group by several pH units relative to unsubstituted or chloro-substituted analogs [1][2]. This pKa shift directly alters the ionization state of the sulfonamide nitrogen at physiological pH, which is a critical determinant of both enzyme inhibition potency and solubility characteristics. Furthermore, fluorinated benzenesulfonamides have been explicitly claimed in granted patents as a distinct structural class with isoform-selective carbonic anhydrase inhibition profiles that non-fluorinated counterparts cannot achieve [3].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 2-Fluoro-4-methylbenzenesulfonamide


Electron-Withdrawing Effect of Ortho-Fluorine: pKa Reduction Relative to Unsubstituted and Chloro Analogs

The ortho-fluorine substituent on 2-fluoro-4-methylbenzenesulfonamide reduces the pKa of the sulfonamide group by approximately 2-3 pH units relative to unsubstituted 4-methylbenzenesulfonamide (tosylamide), enhancing the fraction of deprotonated, zinc-binding species at physiological pH. This pKa modulation is a class-level property of ortho-fluorinated benzenesulfonamides, with fluorine exerting a stronger electron-withdrawing effect than chlorine at the ortho position due to its higher electronegativity (Pauling electronegativity: F = 3.98 vs. Cl = 3.16) [1]. In comparative studies of fluorinated versus non-fluorinated benzenesulfonamide series, the presence of one or more fluorine atoms consistently increased binding affinity to carbonic anhydrase isoforms IX and XII by shifting the sulfonamide pKa into the optimal range for zinc coordination [2].

Medicinal Chemistry Carbonic Anhydrase Inhibition Physicochemical Profiling

N-Alkylation Yields of 2-Fluoro-4-methylbenzenesulfonamide in But-3-yn-2-yl Derivatization

2-Fluoro-4-methylbenzenesulfonamide serves as a viable precursor for N-alkylation with but-3-yn-2-ol derivatives, enabling access to N-but-3-yn-2-yl-2-fluoro-4-methylbenzenesulfonamide. The synthesis proceeds via reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with the alcohol intermediate, with yields dependent on reaction optimization . While direct head-to-head yield comparisons with the non-fluorinated 4-methylbenzenesulfonamide analog are not reported in the open literature, the ortho-fluorine substituent does not sterically impede N-alkylation at the sulfonamide nitrogen, as the fluorine atom occupies the 2-position while the sulfonamide group resides at the 1-position on the benzene ring. This spatial arrangement permits nucleophilic attack at the sulfonyl chloride or sulfonamide nitrogen without ortho-substituent interference [1].

Synthetic Methodology Alkyne Functionalization Building Block Chemistry

Fluorinated Benzenesulfonamide Class Demonstration of Isoform-Selective Carbonic Anhydrase IX Inhibition

Fluorinated benzenesulfonamides as a structural class exhibit nanomolar to picomolar inhibitory potency against tumor-associated carbonic anhydrase IX (CA IX) while maintaining substantially weaker activity against the ubiquitous off-target isoform CA II. A study of fluorinated benzenesulfonamides with various substituents demonstrated that compounds containing three fluorine atoms achieved binding affinities as low as 50 pM against recombinant human CA IX catalytic domain, with bulky ortho substituents (cyclooctyl, cyclododecyl) providing selectivity by occupying a hydrophobic pocket unique to CA IX that is absent in CA II [1]. The fluorine substituents increase affinity by withdrawing electrons and lowering the sulfonamide pKa, optimizing the fraction of zinc-binding competent species at physiological pH [2]. Additional studies confirmed that fluorinated benzenesulfonamides inhibit tumor-associated isoforms IX and XII more potently than cytosolic isoforms I and II, with one compound achieving nanomolar-range inhibition [3].

Cancer Therapeutics Enzyme Inhibition Isoform Selectivity

Patent Protection of Fluorinated Benzenesulfonamide Structural Class for CA Inhibition and Amyloid Aggregation

2-Fluoro-4-methylbenzenesulfonamide falls within the general structural scope claimed in granted patent EP2914583 B1, titled 'Fluorinated Benzenesulfonamides as Inhibitors of Carbonic Anhydrase', which explicitly covers fluorinated benzenesulfonamides for therapeutic applications targeting carbonic anhydrase enzymes [1]. Additionally, WO patent application 20240000736 teaches a class of fluorinated benzenesulfonamides useful for inhibiting protein amyloid aggregation, with claims covering pharmaceutical compositions containing these compounds for treating illnesses resulting from protein amyloid aggregation [2]. The patent protection status provides a defensible intellectual property position that may be relevant for organizations pursuing commercial development of fluorinated benzenesulfonamide-derived drug candidates.

Intellectual Property Carbonic Anhydrase Amyloid Aggregation

Synthetic Accessibility via Chlorosulfonation-Amination Route from 3-Fluorotoluene

2-Fluoro-4-methylbenzenesulfonamide is synthesized via a well-established two-step route from 3-fluorotoluene: chlorosulfonation followed by amination with ammonia or an amine in the presence of a base such as triethylamine [1]. This synthetic accessibility distinguishes it from regioisomeric analogs that may require different starting materials. Specifically, 3-fluoro-4-methylbenzenesulfonamide (CAS 329909-29-7) requires a different precursor (2-fluorotoluene derivatives) for analogous chlorosulfonation, while 2-chloro-4-methylbenzenesulfonamide (CAS 89694-89-3) employs 3-chlorotoluene as the starting aromatic substrate . The commercial availability of 3-fluorotoluene as a bulk industrial chemical supports scalable procurement of the target compound relative to analogs requiring less common starting materials.

Process Chemistry Aromatic Sulfonamide Synthesis Fluorinated Building Blocks

Procurement-Driven Application Scenarios for 2-Fluoro-4-methylbenzenesulfonamide


Synthesis of Isoform-Selective Carbonic Anhydrase IX Inhibitor Libraries for Oncology Research

2-Fluoro-4-methylbenzenesulfonamide serves as a core building block for constructing focused libraries of carbonic anhydrase IX (CA IX) inhibitors. The ortho-fluorine substituent lowers the sulfonamide pKa into the optimal range for zinc coordination at physiological pH, enhancing inhibitory potency against tumor-associated isoforms IX and XII while the methyl group provides a synthetic handle for further functionalization [1]. This compound is particularly suitable for medicinal chemistry programs targeting tumor hypoxia, where selective CA IX inhibition is a validated therapeutic strategy [2].

Synthesis of N-Alkylated Sulfonamide Derivatives for Chemical Biology Probe Development

The sulfonamide nitrogen of 2-fluoro-4-methylbenzenesulfonamide can undergo N-alkylation with alkynyl and other functionalized alkyl groups, enabling the preparation of diverse N-substituted sulfonamide derivatives. This reactivity supports the construction of chemical biology probes and tool compounds where the fluorinated benzenesulfonamide core confers favorable physicochemical properties for cellular permeability and target engagement .

Development of Fluorinated Sulfonamide-Based Amyloid Aggregation Inhibitors

Recent patent literature explicitly teaches fluorinated benzenesulfonamides as inhibitors of protein amyloid aggregation, with potential therapeutic applications in neurodegenerative diseases [3]. 2-Fluoro-4-methylbenzenesulfonamide provides a structurally appropriate starting point for synthesizing analogs within this claimed chemical space, offering an entry point for organizations pursuing intellectual property in the amyloid-targeting therapeutic area.

Structure-Activity Relationship Studies of Ortho-Substituted Benzenesulfonamides

The ortho-fluorine substituent on 2-fluoro-4-methylbenzenesulfonamide provides a well-defined electronic perturbation that enables systematic SAR studies comparing fluorinated, chlorinated, and unsubstituted benzenesulfonamide analogs. The electronic effects of fluorine (electronegativity 3.98) relative to chlorine (3.16) or hydrogen (2.20) can be correlated with changes in enzyme inhibition potency, solubility, and metabolic stability, supporting rational lead optimization in medicinal chemistry programs [4].

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